molecular formula C9H11NO3 B8588415 3-Methyl-2-nitrophenethyl alcohol

3-Methyl-2-nitrophenethyl alcohol

Cat. No.: B8588415
M. Wt: 181.19 g/mol
InChI Key: SHZAIQBXNRKOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-nitrophenethyl alcohol (C₉H₁₁NO₃) is a substituted phenethyl alcohol featuring a nitro group at the 2-position and a methyl group at the 3-position of the benzene ring. The phenethyl backbone (a benzene ring linked to a two-carbon chain terminating in a hydroxyl group) distinguishes it from benzyl alcohol derivatives, which have a single methylene group (-CH₂OH) directly attached to the aromatic ring.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(3-methyl-2-nitrophenyl)ethanol

InChI

InChI=1S/C9H11NO3/c1-7-3-2-4-8(5-6-11)9(7)10(12)13/h2-4,11H,5-6H2,1H3

InChI Key

SHZAIQBXNRKOIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nitro-Substituted Alcohols

Compound Name Structure (Substituents) Alcohol Type Molecular Formula Molecular Weight Key Applications/Properties
3-Methyl-2-nitrophenethyl alcohol 2-NO₂, 3-CH₃ on benzene Phenethyl alcohol C₉H₁₁NO₃ 197.19 g/mol Intermediate in drug synthesis
3-Nitrophenethyl alcohol 3-NO₂ on benzene Phenethyl alcohol C₈H₉NO₃ 167.16 g/mol Studied for cytotoxicity in cell lines
2-Methyl-3-nitrobenzyl alcohol 2-CH₃, 3-NO₂ on benzene Benzyl alcohol C₈H₇NO₃ 165.15 g/mol Precursor in metal-catalyzed reactions
4-Nitrobenzyl alcohol 4-NO₂ on benzene Benzyl alcohol C₇H₇NO₃ 153.13 g/mol Protecting group in peptide synthesis

Key Observations:

Alcohol Type : Phenethyl alcohols (e.g., 3-Methyl-2-nitrophenethyl alcohol) exhibit longer alkyl chains than benzyl alcohols, enhancing lipophilicity and altering solubility profiles. This impacts their utility in biological systems or solvent-mediated reactions .

Meta-nitro derivatives (e.g., 3-Nitrophenethyl alcohol) show distinct electronic effects, with reduced steric interference but comparable reactivity in nitro group transformations .

Functional Group Synergy : The methyl group at the 3-position in the target compound may stabilize intermediates via hyperconjugation or steric shielding, a feature absent in simpler nitrobenzyl alcohols like 4-nitrobenzyl alcohol .

Pharmacological and Industrial Relevance

  • Drug Intermediates : Substituted phenethyl alcohols like 3-Methyl-2-nitrophenethyl alcohol are critical in synthesizing N-methyl-2-aryloxy-ethanamine derivatives, which have been patented for CNS-targeting therapeutics .

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